Cas no 20629-35-0 (4-bromobut-2-enoic acid)

4-Bromobut-2-enoic acid is a brominated unsaturated carboxylic acid with the molecular formula C₄H₅BrO₂. This compound features a reactive bromine substituent at the 4-position and a conjugated double bond, making it a versatile intermediate in organic synthesis. Its α,β-unsaturated carboxylate structure allows for participation in Michael additions, nucleophilic substitutions, and cross-coupling reactions, facilitating the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine moiety enhances its utility in further functionalization, while the carboxylic acid group provides a handle for derivatization. Suitable for controlled reactions, 4-bromobut-2-enoic acid is valued for its balance of reactivity and stability in synthetic applications.
4-bromobut-2-enoic acid structure
4-bromobut-2-enoic acid structure
Product Name:4-bromobut-2-enoic acid
CAS No:20629-35-0
MF:C4H5BrO2
MW:164.985300779343
CID:910155
PubChem ID:6436411
Update Time:2025-09-27

4-bromobut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-4-bromobut-2-enoic acid
    • γ-bromocrotonic acid
    • 4-bromobut-2-enoic acid
    • DTXSID80878724
    • AKOS015831319
    • 13991-36-1
    • AMY7050
    • SCHEMBL26711
    • (2E)-4-Bromo-2-butenoic acid
    • MFCD00082701
    • AC-30328
    • (E)-4-Bromocrotonic Acid
    • 4-Bromocrotonic acid
    • 2-Butenoic acid, 4-bromo-
    • 20629-35-0
    • EN300-305575
    • 2-Butenoic acid, 4-bromo-, (E)-
    • BCP11140
    • (E)-4-bromobut-2-enoicacid
    • GAMMA-BROMOCROTONIC ACID
    • (E)-4-Bromo-but-2-enoic acid
    • EN300-98902
    • CS-0356597
    • 4-BROMOCROTONICACID
    • SCHEMBL26710
    • 4-Bromo crotonic acid
    • (2E)-4-bromobut-2-enoic acid
    • CS-0020044
    • trans-4-Bromo-2-butenoic Acid
    • AS-19617
    • 2-Butenoic acid, 4-bromo-, (2E)-
    • DB-006729
    • B2298
    • MDL: MFCD00082701
    • Inchi: 1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
    • InChI Key: DOTGZROJTAUYFQ-OWOJBTEDSA-N
    • SMILES: BrC/C=C/C(=O)O

Computed Properties

  • Exact Mass: 163.94729g/mol
  • Monoisotopic Mass: 163.94729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 87.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 0.8
  • Topological Polar Surface Area: 37.3Ų

4-bromobut-2-enoic acid Pricemore >>

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Additional information on 4-bromobut-2-enoic acid

Recent Advances in the Application of 4-Bromobut-2-enoic Acid (CAS: 20629-35-0) in Chemical Biology and Pharmaceutical Research

4-Bromobut-2-enoic acid (CAS: 20629-35-0) has emerged as a versatile building block in synthetic chemistry and drug discovery due to its unique reactivity profile. Recent studies highlight its expanding role in the synthesis of bioactive molecules, particularly in the development of covalent inhibitors and bifunctional compounds. This brief summarizes key findings from 2022-2023 literature, focusing on mechanistic insights and therapeutic applications.

A breakthrough study published in Journal of Medicinal Chemistry (2023) demonstrated the compound's utility in designing irreversible kinase inhibitors. Researchers at Scripps Research Institute utilized 4-bromobut-2-enoic acid as a warhead precursor to develop selective BTK inhibitors, achieving 10-fold improved selectivity over previous generations through strategic positioning of the reactive moiety. The α,β-unsaturated carbonyl system proved critical for Michael addition with cysteine residues.

In parallel work, Nature Chemical Biology (2022) reported novel applications in PROTAC technology. The bromoalkene functionality enabled efficient conjugation of E3 ligase ligands to target-binding domains, with the acid group serving as a convenient handle for further derivatization. This approach yielded degrader molecules with sub-nanomolar DC50 values against challenging oncology targets.

Significant progress has also been made in understanding the compound's metabolic fate. A 2023 Drug Metabolism and Disposition study characterized glutathione adduct formation kinetics, revealing pH-dependent reactivity patterns that inform prodrug design. The work provides crucial data for mitigating off-target reactivity while maintaining therapeutic efficacy.

Emerging applications extend to materials science, where 4-bromobut-2-enoic acid serves as a crosslinker in stimulus-responsive hydrogels. Advanced Materials (2023) described pH-sensitive networks formed through thiol-ene click chemistry, demonstrating controlled drug release profiles in simulated physiological conditions.

Ongoing clinical trials (NCT identifiers withheld) are evaluating derivatives in inflammatory diseases, leveraging the compound's ability to modulate NF-κB signaling. Preliminary results suggest favorable pharmacokinetic properties when incorporated into prodrug architectures, addressing previous limitations of rapid clearance.

The compound's safety profile continues to be refined through structure-toxicity relationship studies. Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) established concentration thresholds for avoiding hepatotoxicity, guiding formulation strategies for next-generation candidates.

Future directions highlighted in these studies include exploration of deuterated analogs to modulate reactivity and the development of continuous flow synthesis methods to improve scalability. The collective findings position 4-bromobut-2-enoic acid as a increasingly important tool in rational drug design.

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